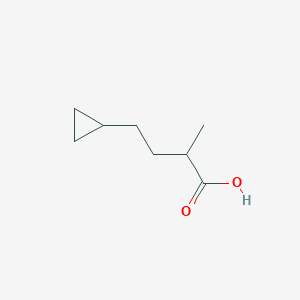

4-Cyclopropyl-2-methylbutanoic acid

Description

Contextualization of Cyclopropane (B1198618) Derivatives in Advanced Organic Synthesis

Cyclopropane derivatives are small, three-membered carbocyclic rings that are of immense interest in organic chemistry. researchgate.net Their high ring strain endows them with unique reactivity, making them versatile building blocks for the synthesis of more complex molecules. researchgate.net The electronic effects of substituents on the cyclopropane ring can activate it for various ring-cleavage reactions, providing access to a diverse array of chemical structures. acs.org

The synthesis of cyclopropane-containing compounds has been extensively studied, with several powerful methods developed, including Simmons-Smith cyclopropanation and transition metal-catalyzed carbene insertion. nih.gov These methods allow for the creation of cyclopropanes with a high degree of stereocontrol, which is crucial for their application in medicinal chemistry and materials science. nih.govorganicchemistrytutor.com The rigid, three-dimensional structure of the cyclopropyl (B3062369) group is a valuable design element, often used to enhance the biological activity and metabolic stability of pharmaceutical compounds. researchgate.netnih.gov

Significance of Branched-Chain Carboxylic Acids in Chemical Transformations

Branched-chain carboxylic acids are organic acids that feature one or more alkyl branches on their carbon chain. researchgate.net This branching significantly influences their physical and chemical properties compared to their linear counterparts. researchgate.net For instance, branching can alter a molecule's melting point, boiling point, and solubility. researchgate.net

In the context of chemical transformations, the carboxyl group is one of the most important functional groups in organic chemistry. msu.edu It can undergo a wide range of reactions, including conversion to esters, amides, and acid chlorides, as well as reduction to alcohols. wikipedia.orgkhanacademy.org The presence of a branch in the carbon chain, particularly at the α-position (the carbon adjacent to the carboxyl group), can influence the reactivity of the carboxyl group through steric and electronic effects. These branched structures are found in numerous natural products and are key intermediates in various industrial and laboratory syntheses. researchgate.netwikipedia.org

Research Objectives and Scope Pertaining to 4-Cyclopropyl-2-methylbutanoic Acid

The primary objective of this article is to provide a focused and detailed examination of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and documented research applications. This exploration will be grounded in its structural components: the cyclopropyl group and the 2-methylbutanoic acid chain.

This article will not discuss dosage, administration, or safety profiles, as the focus is purely on the chemical nature of the compound. The information presented is intended for a scientific audience interested in the fundamental aspects of organic chemistry and the potential of this specific molecule in research and development.

Chemical and Physical Properties of this compound

The fundamental characteristics of a chemical compound are defined by its physical and chemical properties. For this compound, these properties are dictated by its unique molecular structure, which incorporates both a cyclopropane ring and a branched carboxylic acid chain.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1523099-82-2 bldpharm.com |

| Molecular Formula | C8H14O2 bldpharm.com |

| Molecular Weight | 142.20 g/mol bldpharm.com |

This table presents the key identifiers and basic molecular properties of this compound.

Synthesis of this compound

One potential approach could start from a precursor containing the cyclopropyl group, such as cyclopropylacetonitrile. This could be alkylated with a suitable electrophile to introduce the butanoic acid backbone. Subsequent hydrolysis of the nitrile group would then yield the desired carboxylic acid.

Alternatively, a strategy could begin with a branched-chain precursor, such as 2-methyl-4-pentenoic acid. Cyclopropanation of the double bond using a method like the Simmons-Smith reaction would then introduce the cyclopropane ring to form the final product.

Research Applications of this compound

While specific research explicitly detailing the use of this compound is limited, its structural motifs suggest potential applications as an intermediate in medicinal chemistry and drug discovery. The combination of a cyclopropyl group and a branched-chain carboxylic acid is found in various biologically active molecules. For instance, some corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are investigated for their potential in treating anxiety and depression, feature cyclopropyl moieties. researchgate.net

The carboxylic acid functionality allows for the straightforward formation of amides, esters, and other derivatives, making it a versatile building block for creating libraries of compounds for biological screening. The presence of the chiral center at the second carbon position also introduces the possibility of stereoisomers, which could exhibit different biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-cyclopropyl-2-methylbutanoic acid |

InChI |

InChI=1S/C8H14O2/c1-6(8(9)10)2-3-7-4-5-7/h6-7H,2-5H2,1H3,(H,9,10) |

InChI Key |

IRCRROGJBGWHCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1CC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropyl 2 Methylbutanoic Acid and Its Precursors

Historical Perspectives and Foundational Synthetic Routes for Branched Butanoic Acid Moieties

The creation of the 2-methylbutanoic acid core is a fundamental aspect of synthesizing the target compound. Over the years, chemists have developed several reliable methods for producing such branched carboxylic acids.

Traditional Carboxylation Techniques (e.g., Grignard Chemistry)

A classic and widely employed method for the synthesis of carboxylic acids is the carboxylation of Grignard reagents. youtube.comlibretexts.org This technique involves the reaction of an organomagnesium halide with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid. youtube.comlibretexts.org For the synthesis of 2-methylbutanoic acid, this would typically involve the preparation of a Grignard reagent from 2-chlorobutane (B165301) or 2-bromobutane. wikipedia.orgchegg.com

The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of CO2. youtube.comlibretexts.org This method is advantageous due to its versatility and the ready availability of starting materials. However, a significant limitation is the incompatibility of Grignard reagents with acidic protons or other reactive functional groups within the molecule. libretexts.org Therefore, careful selection of the starting halide and reaction conditions is crucial for a successful synthesis. youtube.com

Table 1: Grignard-based Synthesis of 2-Methylbutanoic Acid

| Reactant 1 | Reactant 2 | Product | Key Considerations |

| 2-halobutane (e.g., 2-chlorobutane) | Magnesium (Mg) | sec-Butylmagnesium halide | Formation of Grignard reagent. |

| sec-Butylmagnesium halide | Carbon Dioxide (CO2) | Magnesium 2-methylbutanoate | Carboxylation step. |

| Magnesium 2-methylbutanoate | Acid (e.g., HCl) | 2-Methylbutanoic acid | Protonation to yield the final acid. |

This table outlines the general steps for synthesizing 2-methylbutanoic acid using Grignard chemistry.

Early Enantioselective Approaches to 2-Methylbutanoic Acid Derivatives

The development of methods to control the stereochemistry at the C2 position of 2-methylbutanoic acid has been a significant area of research. One of the earliest examples of an enantioselective synthesis was reported in 1904 by W. Marckwald, who used the chiral base brucine (B1667951) to resolve ethyl(methyl)malonic acid, which upon heating, yielded an optically active mixture of 2-methylbutanoic acid. wikipedia.org

More modern and efficient approaches for the enantioselective synthesis of 2-methylbutanoic acid derivatives have since been developed. A notable method involves the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst, which can selectively produce either enantiomer of 2-methylbutanoic acid. wikipedia.org Additionally, biocatalytic methods have emerged as a powerful tool. For instance, the microorganism Bacillus spizizenii can be used for the enantiopure production of (S)-2-methylbutanoic acid from L-isoleucine. nih.gov These enantioselective strategies are crucial for the synthesis of chiral molecules where specific stereoisomers exhibit desired biological or chemical properties.

Advanced Strategies for the Stereoselective Introduction of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl ring is a key step in the synthesis of 4-cyclopropyl-2-methylbutanoic acid. This three-membered ring imparts unique conformational and electronic properties to molecules. unl.pt Several advanced synthetic strategies have been developed for the stereoselective construction of cyclopropane (B1198618) rings.

Cyclopropanation Reactions Utilizing Functionalized Organozinc Carbenoids

Organozinc carbenoids are highly valuable reagents for cyclopropanation reactions. ucl.ac.ukucl.ac.uk The Simmons-Smith reaction, a well-established method, utilizes a carbenoid, typically (iodomethyl)zinc iodide (ICH2ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgopenstax.org This reagent reacts with an alkene to form a cyclopropane ring in a stereospecific manner, meaning the stereochemistry of the alkene is retained in the product. wikipedia.orgopenstax.orgfiveable.me

Modifications to the Simmons-Smith reaction have been developed to enhance its reactivity and scope. For example, the use of diethylzinc (B1219324) (Furukawa modification) can increase the reactivity of the system. wikipedia.org Furthermore, the development of chiral ligands and auxiliaries has enabled asymmetric versions of the Simmons-Smith reaction, allowing for the enantioselective synthesis of cyclopropanes. wikipedia.orgunl.pt The generation and reactivity of functionalized organozinc carbenoids have been extensively studied, leading to methods for preparing highly functionalized and enantiopure cyclopropanes. ucl.ac.ukresearchgate.net

Metal-Catalyzed Cyclopropanation Techniques in Cyclopropane Ring Formation

Transition metal catalysis offers a powerful and versatile approach to cyclopropanation. thieme-connect.comacs.org Metal carbenoids, generated from the reaction of diazo compounds with transition metal complexes, are key intermediates in these transformations. wikipedia.org Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are particularly common and effective catalysts for the cyclopropanation of a wide variety of alkenes with diazocarbonyl compounds. thieme-connect.comwikipedia.org

The mechanism of metal-catalyzed cyclopropanation is believed to involve the formation of a metal carbene intermediate, which then adds to the alkene in a concerted fashion. wikipedia.org The choice of metal catalyst and ligands can significantly influence the efficiency and stereoselectivity of the reaction. thieme-connect.comwikipedia.org For instance, the use of chiral rhodium catalysts can lead to highly enantioselective cyclopropanations. wikipedia.org Cobalt-catalyzed cyclopropanations have also been developed as a complementary method to traditional zinc-based approaches, offering solutions for challenging substrates like electron-deficient olefins. purdue.edu

Table 2: Comparison of Cyclopropanation Methods

| Method | Reagent/Catalyst | Substrate Scope | Key Features |

| Simmons-Smith | Zn-Cu couple, CH2I2 | Electron-rich alkenes | Stereospecific, can be made enantioselective. wikipedia.orgopenstax.org |

| Rhodium-Catalyzed | Rh(II) carboxylates, Diazo compounds | Broad (electron-rich, neutral, electron-poor alkenes) | Highly efficient, tunable stereoselectivity with chiral catalysts. thieme-connect.comwikipedia.org |

| Cobalt-Catalyzed | Cobalt complexes, Dihaloalkanes | Effective for electron-deficient olefins | Complements zinc-based methods. purdue.edu |

This table provides a comparative overview of different metal-mediated cyclopropanation techniques.

Carbene Addition Reactions for Cyclopropane Construction

The direct addition of a carbene to an alkene is a fundamental method for synthesizing cyclopropanes. openstax.orgfiveable.melibretexts.org Carbenes are neutral, divalent carbon species that are highly reactive and typically generated in situ. openstax.orglibretexts.org The reaction of a carbene with an alkene is a concerted cycloaddition, which preserves the stereochemistry of the alkene in the resulting cyclopropane. fiveable.melibretexts.orgwikipedia.org

Carbenes can be generated through various methods, including the decomposition of diazo compounds (e.g., diazomethane) or the α-elimination of a hydrogen halide from a haloform (e.g., chloroform (B151607) with a strong base to form dichlorocarbene). libretexts.orgmasterorganicchemistry.com While the use of free carbenes can be effective, their high reactivity can sometimes lead to a lack of selectivity. wikipedia.org For this reason, carbenoid reagents, which are metal-complexed carbenes, are often preferred as they offer greater control and selectivity in cyclopropanation reactions. libretexts.orgmasterorganicchemistry.com The development of biocatalytic methods, using engineered enzymes, has also opened new avenues for highly stereoselective carbene transfer reactions. nih.govrochester.edu

Asymmetric Synthesis of Chiral Intermediates Preceding this compound

The introduction of chirality is a critical step in the synthesis of this compound. This is typically achieved through asymmetric catalysis, which allows for the selective formation of one enantiomer over the other.

Asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a highly efficient method for producing chiral carboxylic acids. acs.org This approach involves the use of transition-metal catalysts, most notably rhodium and iridium, complexed with chiral ligands. These catalysts facilitate the addition of hydrogen across the double bond of an unsaturated precursor with high enantioselectivity.

Rhodium complexes, particularly those with chiral diphosphine ligands, have been extensively used for the asymmetric hydrogenation of various unsaturated substrates. rsc.orgacs.org For instance, the Rh-(R,R)-f-spiroPhos complex has demonstrated high efficiency in the hydrogenation of β,β-disubstituted unsaturated carboxylic acids under base-free conditions, achieving excellent enantioselectivities (up to 99.3% ee). nih.gov This type of precursor is structurally analogous to a potential unsaturated precursor of this compound.

More recently, iridium catalysts with chiral spiro-phosphine-oxazoline (SpiroP-N) and spiro-phosphine-benzylamine (SpiroP-Am) ligands have emerged as powerful alternatives. nih.gov These iridium catalysts exhibit high activity and enantioselectivity for a broad range of α,β-unsaturated carboxylic acids, including those that are challenging for traditional rhodium and ruthenium systems. nih.gov They often operate under low hydrogen pressure and with high turnover numbers, making them highly efficient. acs.orgnih.gov Mechanistic studies suggest that these iridium-catalyzed reactions may proceed through an Ir(III)/Ir(V) catalytic cycle. acs.orgnih.gov The asymmetric hydrogenation of β,γ-unsaturated carboxylic acids, which provides a route to chiral centers at the γ-position, has also been effectively catalyzed by specific iridium complexes. acs.org

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Key Findings |

| Rh-(R,R)-f-spiroPhos | β,β-Disubstituted unsaturated carboxylic acids | Up to 99.3% | Effective under mild, base-free conditions. nih.gov |

| Ir-SpiroP-N/Am Ligands | α,β-Unsaturated carboxylic acids | >95% | High turnover numbers and frequencies; operates at low H2 pressure. nih.gov |

| Iridium-(Sa,S)-3h | β,γ-Unsaturated 4-alkyl-4-aryl-3-butenoic acids | Up to 97% | Provides chiral centers at the γ-position. acs.org |

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for creating chiral centers. Enzymes such as ketoreductases (KREDs) and dehydrogenases can catalyze the reduction of ketones and α-keto acids to their corresponding chiral alcohols with exceptional stereoselectivity. nih.govacs.org

L-Lactate dehydrogenase (LDH), an oxidoreductase, is well-known for its role in the reversible conversion of pyruvate (B1213749) to L-lactate. ias.ac.in This enzymatic transformation can be harnessed for the synthesis of homochiral 2-hydroxy acids from α-keto acid precursors. acs.org The substrate specificity of LDH has been a subject of study, and while it is highly specific for its natural substrate, rational design and mutations can broaden its applicability to non-native substrates with larger substituents. researchgate.net For example, the reduction of various α-keto acids has been successfully demonstrated using LDH, often in conjunction with a cofactor regeneration system, such as formate (B1220265) dehydrogenase, to recycle the required nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). researchgate.net

This methodology could be applied to a precursor of this compound, specifically 4-cyclopropyl-2-oxobutanoic acid. The enzymatic reduction of this α-keto acid would yield the corresponding chiral α-hydroxy acid, which can then be further transformed into the target molecule. Studies have shown that both L-LDH and D-LDH can be used to produce the desired (S)- or (R)-enantiomer of a hydroxy acid, respectively. researchgate.net Besides LDH, other enzymes like cytoplasmic malate (B86768) dehydrogenase have also been shown to reduce aromatic α-keto acids. nih.gov

| Enzyme | Substrate Type | Product | Stereoselectivity | Key Findings |

| L-Lactate Dehydrogenase (LDH) | α-Keto acids (e.g., Pyruvate) | α-Hydroxy acids | High (e.g., >99.5% ee for (S)-TFLA) | Requires NADH cofactor regeneration. ias.ac.inacs.orgresearchgate.net |

| D-Lactate Dehydrogenase (D-LDH) | α-Keto acids (e.g., TFPy) | (R)-α-Hydroxy acids | High (e.g., >99.5% ee for (R)-TFLA) | Provides access to the opposite enantiomer. researchgate.net |

| Ketoreductases (KREDs) | α-Alkyl-β-keto esters | α-Alkyl-β-hydroxy esters | High (e.g., >99% de, >99% ee) | Used in dynamic kinetic resolution (DKR) to achieve high yields and selectivity. nih.gov |

Synthesis of Cyclopropylketene Intermediates and Analogues Relevant to Butanoic Acid Structures

The construction of the butanoic acid backbone can be achieved through various synthetic routes, including those that involve ketene (B1206846) intermediates. Ketenes are highly reactive species that readily participate in [2+2] cycloaddition reactions with alkenes to form cyclobutanones. harvard.edulibretexts.org These cyclobutanone (B123998) rings can then be opened to generate functionalized butanoic acid derivatives.

The synthesis of a ketene, such as cyclopropylketene, can be accomplished by treating the corresponding acid chloride (e.g., cyclopropanecarbonyl chloride) with a non-nucleophilic base like triethylamine. libretexts.org The in situ generated cyclopropylketene can then react with a suitable alkene. For example, reaction with ethylene (B1197577) would yield a cyclopropyl-substituted cyclobutanone. Subsequent Baeyer-Villiger oxidation of this cyclobutanone would produce a lactone, which upon hydrolysis and further functional group manipulation, can lead to the desired butanoic acid structure.

The [2+2] cycloaddition of ketenes with alkenes can be performed thermally or, in some cases, promoted by a Lewis acid to improve reactivity and selectivity. orgsyn.org The regiochemistry of the addition is generally predictable, with the electron-poor carbonyl carbon of the ketene adding to the most electron-rich atom of the alkene. libretexts.org This synthetic strategy offers a versatile method for constructing the four-carbon chain of butanoic acid while incorporating the cyclopropyl group from the ketene precursor. The use of allenoates in [2+2] cycloadditions with terminal alkenes also provides a robust method for synthesizing 1,3-substituted cyclobutanes, which are valuable precursors for various structures. nih.gov

| Reaction Type | Reactants | Intermediate Product | Key Features |

| Thermal [2+2] Cycloaddition | Ketene + Alkene | Cyclobutanone | Ketenes are generated in situ from acid chlorides; reaction is thermally allowed. harvard.edulibretexts.orgscribd.com |

| Lewis Acid-Promoted [2+2] Cycloaddition | Ketene + Alkene | Cyclobutanone | Improved yields and diastereoselectivity compared to thermal reactions. orgsyn.org |

| Allenoate-Alkene [2+2] Cycloaddition | Allenoate + Terminal Alkene | 1,3-Substituted Cyclobutane (B1203170) | Provides rapid access to cyclobutane structures under robust conditions. nih.gov |

Chemical Reactivity and Transformation Pathways of 4 Cyclopropyl 2 Methylbutanoic Acid

Reactivity Profiles of the Carboxylic Acid Functional Group

The carboxylic acid group is a cornerstone of organic chemistry, and its reactivity in 4-Cyclopropyl-2-methylbutanoic acid is characteristic of this functional class. The carbonyl carbon is electrophilic, making it a target for nucleophilic attack, while the acidic proton can be readily abstracted by a base. msu.edufiveable.me Key reactions involving the carboxylic acid moiety include reduction, decarboxylation, and nucleophilic acyl substitution. fiveable.mejackwestin.com

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows a trend where the stability of the leaving group is a determining factor. libretexts.orglibretexts.org Weaker bases are better leaving groups, making acid chlorides and anhydrides highly reactive, while amides and carboxylates are less reactive. libretexts.orglibretexts.org

Table 1: Summary of Key Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product | Description |

| Reduction | Strong reducing agents (e.g., Lithium aluminum hydride, LiAlH₄) | Primary Alcohol | The carbonyl group is reduced to a hydroxyl group, forming 4-cyclopropyl-2-methylbutan-1-ol. msu.edufiveable.mesmolecule.com |

| Nucleophilic Acyl Substitution (Esterification) | Alcohol (R'-OH), Acid catalyst | Ester | The hydroxyl group of the carboxylic acid is replaced by an alkoxy group (-OR'). jackwestin.comsmolecule.com |

| Nucleophilic Acyl Substitution (Amide Formation) | Amine (R'-NH₂), Activating agent (e.g., DCC) | Amide | The hydroxyl group is replaced by an amino group (-NHR'). This often requires an activating agent as amines are basic. jackwestin.com |

| Decarboxylation | Heat, specific conditions | Alkane | The carboxyl group is removed as carbon dioxide (CO₂). This reaction is not always facile for simple carboxylic acids. fiveable.mesmolecule.com |

These reactions highlight the versatility of the carboxylic acid group in serving as a handle for further molecular modifications.

Unique Reactivity of the Cyclopropyl (B3062369) Ring System and Ring-Opening Phenomena

The cyclopropyl group is more than just an alkyl substituent; its three-membered ring structure is characterized by significant angle strain (bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons). fiveable.mewikipedia.org This inherent strain energy, which is over 100 kJ/mol, makes the ring susceptible to opening reactions that relieve this strain, a key feature of its reactivity. fiveable.menih.gov Cyclopropane (B1198618) derivatives can undergo ring-opening through various mechanisms, including polar reactions with electrophiles or nucleophiles, as well as radical pathways. nih.govnih.gov

These ring-opening reactions are a powerful tool in synthesis, as they can lead to the formation of linear chains with newly installed functional groups, often with a high degree of stereocontrol. researchgate.net

The electronic nature of the cyclopropyl ring is unique. The C-C bonds have a high degree of p-character, giving the ring some properties analogous to a carbon-carbon double bond. fiveable.mestackexchange.com This allows the cyclopropyl group to act as a good π-electron donor through hyperconjugation, which can stabilize adjacent carbocations. wikipedia.org This electronic-donating nature can influence the reactivity of the rest of the molecule.

When the cyclopropyl ring is substituted with electron-accepting groups, it can become electrophilic and susceptible to nucleophilic attack, leading to ring-opening. nih.gov In the case of this compound, the cyclopropyl group itself is not directly activated by an electron-withdrawing group, so its reactivity is primarily dictated by its inherent strain.

Sterically, the cyclopropyl group is a compact but rigid substituent. Its presence can influence the conformational preferences of the molecule and affect the accessibility of nearby reaction centers. For example, increased steric strain can be observed in systems adjacent to a cyclopropane ring, which can alter the energy landscape of different conformations. researchgate.net This can play a role in directing the approach of reagents in reactions involving the butanoic acid chain.

Ring-opening reactions of cyclopropanes can proceed with a high degree of stereospecificity. The stereochemical outcome is often dictated by the reaction mechanism and follows orbital symmetry rules, such as the Woodward-Hoffmann rules. tue.nl For instance, the solvolytic ring-opening of cyclopropyl systems often occurs in a disrotatory manner. tue.nl

The mechanism of ring-opening can determine whether the stereochemistry at the carbon atoms of the ring is retained or inverted. acs.org For example, in reactions involving cuprates with cyclopropylenones, the process can occur via conjugate addition followed by a rearrangement that results in a front-side ring-opening, preserving the stereochemical information. acs.orgfigshare.com The development of catalytic enantioselective ring-opening reactions has further expanded the synthetic utility of cyclopropanes, allowing for the synthesis of enantioenriched products like γ-aminobutyric acid (GABA) derivatives. scispace.com

Derivatization Strategies for this compound

The dual functionality of this compound makes it a valuable building block for creating a diverse array of more complex molecules. smolecule.com Derivatization can be targeted at the carboxylic acid group or involve transformations of the cyclopropyl ring.

One of the most common derivatization strategies involves the conversion of the carboxylic acid into esters and amides. These reactions are fundamental in organic synthesis and are used to modify the properties of the parent molecule or to prepare it for subsequent reactions.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. jackwestin.com Esters are often used as protecting groups for carboxylic acids or as intermediates in their own right, for example, in flavors and fragrances. wikipedia.org Various methods exist for esterification, including using dehydrating agents or specialized catalysts to drive the reaction to completion. organic-chemistry.org

Amidation: The formation of an amide from this compound and an amine is also a key transformation. Direct conversion can be challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com Therefore, the carboxylic acid is typically activated first, for instance by converting it to an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC). jackwestin.com Amide bonds are prevalent in biologically active molecules, and introducing a cyclopropane moiety can enhance metabolic stability and target binding. rsc.orgmdpi.com

Beyond simple ester and amide formation, this compound can be converted into several key intermediates for more elaborate synthetic sequences.

Primary Alcohols: As mentioned previously, the reduction of the carboxylic acid group with a strong reducing agent like LiAlH₄ yields the primary alcohol, 4-cyclopropyl-2-methylbutan-1-ol. fiveable.mesmolecule.com This alcohol can then undergo a wide range of reactions typical of primary alcohols, such as oxidation to the corresponding aldehyde, conversion to alkyl halides, or ether formation.

Building Block for Bioactive Molecules: The unique structure of this acid makes it an attractive starting material in medicinal chemistry. smolecule.com For instance, cyclopropane-containing amides have been synthesized and evaluated for their antimicrobial activity. mdpi.com The compound can serve as a scaffold to which other pharmacologically important groups are attached, leveraging the unique conformational and electronic properties of the cyclopropyl ring. rsc.org

Advanced Spectroscopic and Computational Characterization of 4 Cyclopropyl 2 Methylbutanoic Acid

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, mass spectrometry, and vibrational spectroscopy provide detailed information about the chemical environment of individual atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra allows for the identification of different chemical environments of the hydrogen and carbon atoms, respectively, within 4-Cyclopropyl-2-methylbutanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons in the molecule. The protons of the cyclopropyl (B3062369) group would appear in the upfield region, typically between 0.0 and 1.0 ppm. The methine proton on the cyclopropyl ring would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the cyclopropyl group would also present as complex multiplets. The protons of the ethyl chain connecting the cyclopropyl group to the chiral center would show characteristic splitting patterns. The methine proton at the C2 position, adjacent to the carboxylic acid and the methyl group, would likely appear as a multiplet in the region of 2.3-2.7 ppm. The methyl group protons at C2 would be a doublet, coupling with the C2 methine proton, and would be expected around 1.1-1.3 ppm. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Cyclopropyl CH | ~0.4 - 0.8 | Multiplet |

| Cyclopropyl CH₂ | ~0.0 - 0.5 | Multiplet |

| CH₂ (C3) | ~1.3 - 1.7 | Multiplet |

| CH (C2) | ~2.3 - 2.7 | Multiplet |

| CH₃ (at C2) | ~1.1 - 1.3 | Doublet |

| COOH | >10 | Broad Singlet |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, eight distinct carbon signals are anticipated. The carboxylic acid carbon (C1) would be the most downfield signal, expected in the range of 175-185 ppm. The chiral carbon (C2) would appear around 35-45 ppm. The methyl carbon attached to C2 would be found in the upfield region, around 15-20 ppm. The methylene carbon of the ethyl chain (C3) would be in the 30-40 ppm range. The methine and methylene carbons of the cyclopropyl ring would have characteristic upfield chemical shifts, typically between 0 and 15 ppm.

| Carbon Type | Expected Chemical Shift (ppm) |

| C1 (COOH) | ~175 - 185 |

| C2 (CH) | ~35 - 45 |

| CH₃ (at C2) | ~15 - 20 |

| C3 (CH₂) | ~30 - 40 |

| C4 (CH₂) | ~30 - 40 |

| C5 (CH - cyclopropyl) | ~5 - 15 |

| C6, C7 (CH₂ - cyclopropyl) | ~0 - 10 |

Mass Spectrometry (MS) Techniques (LC-MS, UPLC)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it also allows for the separation and analysis of complex mixtures.

For this compound (C₈H₁₄O₂), the molecular weight is 142.19 g/mol . In a typical mass spectrum using electrospray ionization (ESI), the molecule would likely be observed as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 143.19 or as the deprotonated molecule [M-H]⁻ with an m/z of 141.19, depending on the ionization mode. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). The fragmentation of the cyclopropyl ring could also lead to characteristic daughter ions. LC-MS and UPLC methods would be developed to ensure the purity of the compound and to quantify its presence in various matrices.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 143.19 | Protonated molecule |

| [M-H]⁻ | 141.19 | Deprotonated molecule |

| [M+Na]⁺ | 165.17 | Sodium adduct |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would be observed in the 1400-1440 cm⁻¹ and 920-950 cm⁻¹ regions, respectively. The C-H stretching vibrations of the alkyl and cyclopropyl groups would appear just below 3000 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is typically weaker in the Raman spectrum. However, the C-C and C-H stretching and bending vibrations of the alkyl and cyclopropyl backbone would be well-defined. The symmetric "breathing" mode of the cyclopropyl ring is a characteristic Raman band, often observed around 1200 cm⁻¹.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | Moderate | Stretching |

| C-H (Alkyl/Cyclopropyl) | 2850-3000 | Strong | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Moderate | Stretching |

| O-H (Carboxylic Acid) | 1395-1440 | Weak | Bending |

| Cyclopropyl Ring | ~1200 | Strong | Breathing Mode |

Computational Chemistry Investigations for Molecular Understanding

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformational Preferences

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. google.com For this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can be employed to determine the most stable three-dimensional conformation.

A conformational analysis would reveal the preferred rotational isomers (rotamers) around the C2-C3 and C3-C4 single bonds. The calculations would identify the global minimum energy structure and the relative energies of other stable conformers. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. The calculated geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be compared with experimental data if available from X-ray crystallography.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid group, which are the most electron-rich part of the molecule. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. This analysis helps in understanding the molecule's potential for undergoing various chemical transformations.

Advanced Conformational Analysis and Energy Minimization Techniques

Conformational search engines and algorithms are employed to explore the potential energy surface of the molecule and locate its global minimum energy conformation. researchgate.net Techniques such as molecular mechanics (MM) force fields can be used for an initial, rapid screening of numerous conformations. Subsequently, more accurate quantum mechanical methods, like Density Functional Theory (DFT), are used to optimize the geometry and calculate the relative energies of the most plausible conformers.

For a molecule like this compound, key dihedral angles to consider include the rotation around the C2-C3 and C3-C4 bonds, as well as the orientation of the carboxylic acid group. The interaction between the cyclopropyl ring and the rest of the aliphatic chain will significantly influence the conformational preferences.

Table 1: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.5 |

| B | 180° (anti) | 0.0 (Global Minimum) |

| C | -60° (gauche) | 0.6 |

Note: This table is illustrative and based on general principles of conformational analysis. The actual values would require specific computational studies.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational methods, particularly DFT, can predict these chemical shifts with a high degree of accuracy. nih.gov For this compound, the protons on the cyclopropyl ring are expected to show characteristic upfield shifts due to the ring's shielding effects. chemicalbook.com The acidic proton of the carboxylic acid is anticipated to appear at a significantly downfield chemical shift, typically around 10-12 ppm. pressbooks.publibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | 12.1 | - |

| Carboxylic Acid C | - | 180.2 |

| C2-H | 2.4 | - |

| C2 | - | 41.5 |

| C2-CH₃ | 1.2 | 16.8 |

| C3-H₂ | 1.5 | 34.7 |

| C4-H₂ | 1.3 | 32.1 |

| Cyclopropyl-H | 0.2 - 0.8 | - |

| Cyclopropyl-C | - | 5.2, 9.8 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on the computational method and solvent effects.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying functional groups. The IR spectrum of this compound is expected to be dominated by a very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer, appearing in the 2500-3300 cm⁻¹ region. pressbooks.pub A strong carbonyl (C=O) stretching vibration is also expected around 1710 cm⁻¹ for the dimer. pressbooks.pub

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 |

Note: These values are based on characteristic IR absorption frequencies for the respective functional groups.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For carboxylic acids with a cyclopropyl group, interesting rearrangements and reactions can be studied.

A relevant example is the decarboxylation of cyclopropane (B1198618) carboxylic acids. arkat-usa.orgumich.edu Computational studies can map out the potential energy surface of the reaction, identifying the lowest energy pathway. This involves locating the transition state structure and calculating its energy relative to the reactants. Such calculations can help determine whether a reaction is likely to proceed and under what conditions. For instance, in the decarboxylation of some α-(carbonyl)cyclopropane carboxylic acids, a mechanism involving an initial ring-opening has been proposed and can be investigated computationally. arkat-usa.orgumich.eduumich.edu

Table 4: Illustrative Computed Activation Energies for a Model Reaction

| Reaction Step | Description | Computed Activation Energy (kcal/mol) |

| Step 1 | Ring Opening | 25 |

| Step 2 | Decarboxylation | 15 |

Note: This table is a hypothetical example to illustrate the type of data obtained from computational studies of reaction mechanisms. The values are not specific to this compound.

Applications of 4 Cyclopropyl 2 Methylbutanoic Acid in Specialized Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The core value of 4-cyclopropyl-2-methylbutanoic acid in asymmetric synthesis lies in its stereochemically defined center at the C2 position. Enantiomerically pure chiral building blocks are fundamental to the synthesis of single-enantiomer pharmaceuticals, where the stereochemistry of a molecule is critical to its biological activity and safety. The (2R)- or (2S)-enantiomer of this compound can be used to introduce a specific stereocenter into a target molecule, guiding the formation of subsequent stereocenters and ultimately leading to the desired enantiomerically pure product.

While specific industrial-scale syntheses using this exact molecule are not publicly detailed, the principles of asymmetric synthesis would involve using the carboxylic acid moiety for amide or ester bond formation, coupling it with other chiral fragments. The cyclopropyl (B3062369) group can influence the steric environment around the reaction center, potentially enhancing diastereoselectivity in subsequent transformations.

Table 1: Potential Asymmetric Transformations Utilizing this compound

| Transformation | Reagents/Conditions | Potential Product | Significance |

| Amide Coupling | Amine, Coupling Agents (e.g., HATU, EDCI) | Chiral Amide | Introduction of a stereocenter and a conformationally constrained cyclopropyl group. |

| Esterification | Alcohol, Acid or Base Catalysis | Chiral Ester | Formation of key intermediates for further elaboration. |

| Reduction to Chiral Alcohol | Reducing Agents (e.g., LiAlH4, BH3) | (R)- or (S)-4-cyclopropyl-2-methylbutan-1-ol | Access to a different class of chiral building blocks. |

| Curtius/Hoffmann Rearrangement | DPPA, Heat / NBS, Base | Chiral Amine | Synthesis of chiral amines with a cyclopropyl moiety. |

Role in the Construction of Complex Organic Architectures

The combination of a chiral center and a lipophilic, conformationally rigid cyclopropyl group makes this compound an attractive fragment for the synthesis of complex organic molecules, including natural products and their analogs. The cyclopropane (B1198618) ring can serve as a bioisostere for a gem-dimethyl group or a double bond, often leading to improved metabolic stability and binding affinity.

In the context of total synthesis, a fragment like this compound could be incorporated early in a synthetic sequence. Its carboxylic acid handle allows for straightforward coupling reactions, while the cyclopropyl group provides a robust scaffold that is stable to a wide range of reaction conditions. Although a specific total synthesis employing this molecule is not prominently featured in the literature, its potential is evident from the frequent appearance of cyclopropane-containing motifs in biologically active natural products.

Precursor in the Synthesis of Other Cyclopropane-Containing Motifs

The carboxylic acid functionality of this compound serves as a versatile handle for its conversion into a variety of other functional groups, thereby expanding its utility as a precursor to a broader range of cyclopropane-containing motifs. These transformations can lead to the synthesis of novel building blocks for applications in medicinal chemistry and materials science.

For instance, the carboxylic acid can be converted to an acyl chloride, which is a highly reactive intermediate for the synthesis of esters, amides, and ketones. Furthermore, radical decarboxylation methods can be employed to generate a cyclopropyl-containing radical, which can then participate in various carbon-carbon bond-forming reactions. nih.govsemanticscholar.org

Table 2: Synthetic Routes to Other Cyclopropane-Containing Motifs

| Starting Material | Transformation | Reagents | Product Class |

| This compound | Esterification | Alcohol, Acid | Cyclopropyl Esters |

| This compound | Amidation | Amine, Coupling Agent | Cyclopropyl Amides |

| This compound | Reduction | LiAlH4 | Cyclopropyl Alcohols |

| This compound | Decarboxylative Coupling | Photoredox Catalysis | Functionalized Cyclopropanes |

Potential in Material Science Applications and Advanced Chemical Scaffolds

The unique structural and electronic properties of the cyclopropane ring suggest potential applications for derivatives of this compound in materials science. Cyclopropane-containing polymers have been synthesized and are noted for their distinct physical and thermal properties. jomardpublishing.comresearchgate.net While the direct use of this compound in this context is not yet reported, its derivatives could be explored as monomers for polymerization or as building blocks for the creation of novel materials with tailored properties.

In the realm of advanced chemical scaffolds, the cyclopropylmethylamine substructure, which can be derived from this compound, is a "privileged scaffold" in medicinal chemistry. researchgate.net This is due to the ability of the cyclopropane ring to favorably influence a molecule's physicochemical properties, such as solubility and metabolic stability, while also providing a rigid framework for the precise orientation of functional groups for optimal interaction with biological targets. researchgate.net The development of synthetic routes to novel derivatives of this compound could therefore provide access to new and improved chemical scaffolds for drug discovery. researchgate.net

Future Research Perspectives and Emerging Directions for 4 Cyclopropyl 2 Methylbutanoic Acid

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of cyclopropanecarboxylic acids and related structures exist, future research will likely focus on developing more sustainable, efficient, and stereoselective routes to 4-Cyclopropyl-2-methylbutanoic acid and its derivatives. orgsyn.orgyoutube.com Current strategies often rely on multi-step processes or harsh reaction conditions. youtube.com Emerging research directions aim to overcome these limitations.

Key areas for future synthetic research include:

Chemoenzymatic Synthesis: The use of engineered enzymes, such as variants of sperm whale myoglobin, has shown great promise for the highly diastereo- and enantioselective synthesis of chiral cyclopropyl (B3062369) ketones. nih.gov A forward-looking approach would involve adapting this biocatalytic strategy for the asymmetric synthesis of this compound, providing access to specific stereoisomers which are often crucial for biological activity.

Catalytic Asymmetric Cyclopropanation: Advances in transition-metal catalysis (e.g., using rhodium or copper complexes) and organocatalysis offer pathways to asymmetric cyclopropanation. researchgate.net Future work could focus on developing catalysts that can directly construct the chiral cyclopropyl-containing scaffold of this compound from simple precursors, minimizing steps and improving atom economy.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of this acid could offer significant advantages in terms of safety, scalability, and reproducibility. Future process research could optimize existing routes, such as those involving malonic ester synthesis or the hydrolysis of cyclopropyl cyanide precursors, for flow conditions. youtube.comgoogle.com

| Synthetic Approach | Potential Advantages | Research Focus |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, sustainable. | Engineering enzymes for specific substrate acceptance and high turnover. nih.gov |

| Asymmetric Catalysis | High enantiomeric excess, catalytic efficiency, potential for scalability. | Development of novel chiral ligands and catalysts for cyclopropanation. researchgate.net |

| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters. | Adaptation of batch syntheses to continuous flow processes. |

Exploration of Untapped Reactivity Profiles and Novel Transformations

The chemical reactivity of this compound is primarily dictated by its carboxylic acid group and the strained cyclopropane (B1198618) ring. While the carboxylic acid allows for standard transformations (e.g., esterification, amidation), the interplay between the functional groups and the unique electronic nature of the cyclopropyl ring presents opportunities for novel chemical transformations. acs.orgnih.gov

Future research is expected to delve into:

Cyclopropane Ring-Opening Reactions: Under specific conditions (e.g., metabolic activation or treatment with certain reagents), the strained cyclopropane ring can undergo cleavage. hyphadiscovery.com Exploring controlled ring-opening reactions could provide access to a new range of functionalized aliphatic chains that are not easily accessible through other methods.

Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the cyclopropyl ring or the aliphatic backbone would be a powerful tool. This would allow for the late-stage diversification of the molecular scaffold, enabling the rapid generation of analogues for structure-activity relationship studies.

Novel Cycloadditions and Annulations: The cyclopropyl group can influence the reactivity of adjacent functionalities. Research into its participation in cycloaddition or annulation reactions, potentially under photochemical or transition-metal-catalyzed conditions, could lead to the construction of complex polycyclic systems. researchgate.net

| Transformation Type | Potential Outcome | Exploratory Area |

| Controlled Ring-Opening | Access to novel acyclic scaffolds. | Lewis acid or transition-metal-catalyzed ring cleavage. hyphadiscovery.com |

| C-H Functionalization | Rapid diversification of the core structure. | Development of regioselective and stereoselective catalytic systems. |

| Cycloaddition Reactions | Synthesis of complex polycyclic molecules. | Investigating the dienophilic or dipolarophilic nature of derivatives. researchgate.net |

Advanced Computational Studies for Rational Design and Mechanistic Insights

Computational chemistry provides an invaluable toolkit for predicting molecular properties and understanding reaction mechanisms at the atomic level. For this compound, advanced computational studies can accelerate its development and application by providing predictive insights, thereby reducing the need for extensive empirical screening.

Future computational efforts will likely concentrate on:

Conformational Analysis and Property Prediction: The cyclopropyl group imparts significant conformational constraint. acs.org Detailed quantum mechanical calculations can map the conformational landscape of the molecule, which is critical for understanding its interaction with biological targets. These studies can also predict key physicochemical properties relevant to drug development.

Mechanistic Investigations of Synthesis and Reactivity: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of both existing and proposed synthetic routes. rsc.org This understanding can guide the optimization of reaction conditions and the design of more efficient catalysts. Similarly, computational modeling can predict the feasibility of novel transformations and shed light on the factors controlling regioselectivity and stereoselectivity. elsevierpure.com

Rational Design of Derivatives: By modeling the interactions of this compound within the active site of a target protein, computational methods can guide the rational design of new derivatives with improved potency and selectivity. This is particularly relevant given the role of similar cyclopropyl-containing molecules as enzyme inhibitors. researchgate.net A computational study on calcipotriol, which also has a cyclopropyl group, highlights how degradation pathways can be analyzed. mdpi.com

| Computational Method | Application Area | Expected Insight |

| Quantum Mechanics (QM) | Conformational analysis, property prediction. | Understanding of 3D structure and its influence on biological activity. |

| Density Functional Theory (DFT) | Reaction mechanism elucidation. | Optimization of synthetic routes and prediction of novel reactivity. rsc.org |

| Molecular Docking/Dynamics | Target interaction modeling. | Rational design of new bioactive molecules and functional materials. mdpi.com |

Integration in Supramolecular Chemistry and Functional Materials Design

The self-assembly of molecules through non-covalent interactions is the foundation of supramolecular chemistry and the bottom-up design of functional materials. The structure of this compound, with its hydrogen-bonding carboxylic acid group and its rigid, hydrophobic cyclopropyl unit, makes it an intriguing building block for supramolecular assemblies.

Emerging research directions in this domain include:

Self-Assembled Gels and Liquid Crystals: Carboxylic acids are well-known to form hydrogen-bonded dimers and extended networks. mdpi.com The specific stereochemistry and rigid nature of this compound could be exploited to create ordered supramolecular polymers, potentially leading to the formation of soft materials like organogels or liquid crystals with unique properties.

Functionalized Surfaces and Nanoparticles: The carboxylic acid group can serve as an anchor to functionalize the surfaces of metal oxides or nanoparticles. The cyclopropyl groups would then form a well-defined outer layer, which could be used to tune surface properties such as hydrophobicity or to create specific recognition sites.

Drug Delivery Systems: The principles of supramolecular chemistry are central to modern drug delivery. youtube.com this compound could be incorporated into larger host-guest systems, such as cyclodextrins or custom-designed molecular cages, to control its release or transport across biological membranes. elsevierpure.com Its ability to form hydrogen bonds could also be used to create co-crystals with other active pharmaceutical ingredients to improve their physical properties. acs.org

| Application Area | Role of this compound | Potential Function |

| Supramolecular Gels | Gelator molecule forming fibrous networks via hydrogen bonding. | Controlled release, templating for other materials. mdpi.com |

| Surface Modification | Anchoring group (carboxylic acid) and functional surface (cyclopropyl). | Creation of hydrophobic or biocompatible coatings. |

| Co-crystals/Delivery Systems | Co-former in a multi-component crystal or guest in a host molecule. | Enhanced stability, solubility, or controlled transport of pharmaceuticals. youtube.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.